(3-Fluoro-oxetan-3-ylmethyl)methylamine

Medicinal Chemistry Physicochemical Properties Bioisosteres

(3-Fluoro-oxetan-3-ylmethyl)methylamine (CAS 1416323-10-8) is a fluorinated oxetane-based secondary amine building block, defined by the molecular formula C5H10FNO and a molecular weight of 119.14 g/mol. This compound integrates a 3-fluorooxetane core, which is recognized for its ability to enhance metabolic stability and modulate physicochemical properties.

Molecular Formula C5H10FNO
Molecular Weight 119.14 g/mol
CAS No. 1416323-10-8
Cat. No. B1403809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-oxetan-3-ylmethyl)methylamine
CAS1416323-10-8
Molecular FormulaC5H10FNO
Molecular Weight119.14 g/mol
Structural Identifiers
SMILESCNCC1(COC1)F
InChIInChI=1S/C5H10FNO/c1-7-2-5(6)3-8-4-5/h7H,2-4H2,1H3
InChIKeyROICACOSFXBKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Profile: (3-Fluoro-oxetan-3-ylmethyl)methylamine CAS 1416323-10-8


(3-Fluoro-oxetan-3-ylmethyl)methylamine (CAS 1416323-10-8) is a fluorinated oxetane-based secondary amine building block, defined by the molecular formula C5H10FNO and a molecular weight of 119.14 g/mol [1]. This compound integrates a 3-fluorooxetane core, which is recognized for its ability to enhance metabolic stability and modulate physicochemical properties [2]. It is primarily utilized as a research intermediate in medicinal chemistry and drug discovery, where the fluorine atom and the strained oxetane ring serve as key structural motifs for the development of novel pharmacophores [1].

Procurement Risk Alert: Why In-Class Analogs for (3-Fluoro-oxetan-3-ylmethyl)methylamine Are Not Interchangeable


In drug discovery, substituting a building block with a close structural analog can have non-linear and unpredictable effects on a lead compound's pharmacokinetic profile and synthetic viability. For the class of 3,3-disubstituted oxetanes, the introduction of a single fluorine atom on the oxetane ring can decrease the pKa of the adjacent amine by up to three units compared to a gem-dimethyl counterpart [1]. This profound change in basicity directly impacts solubility, permeability, and target engagement. Consequently, procurement decisions cannot be based solely on a shared oxetane core; the specific substitution pattern dictates a unique physicochemical signature that is critical for reproducible SAR studies. The following quantitative evidence details exactly where (3-Fluoro-oxetan-3-ylmethyl)methylamine deviates from its closest analogs, informing a data-driven selection process.

Quantitative Differentiation Guide: (3-Fluoro-oxetan-3-ylmethyl)methylamine vs. Key Analogs


pKa Modulation: Impact of Fluorination on Amine Basicity

The fluorine atom on the oxetane core of (3-Fluoro-oxetan-3-ylmethyl)methylamine exerts a strong electron-withdrawing inductive effect, dramatically lowering the basicity (pKa) of its amine group. In a systematic study of 3,3-disubstituted oxetanes, replacing a gem-dimethyl group with a single fluorine atom was shown to decrease the pKa value by up to three units [1].

Medicinal Chemistry Physicochemical Properties Bioisosteres

Purity Specification and Analytical Verification

Commercial suppliers of (3-Fluoro-oxetan-3-ylmethyl)methylamine provide the compound with a certified purity of ≥97%, supported by validated analytical methods . This level of purity is critical for ensuring reliable and reproducible synthetic transformations, as impurities can act as catalytic poisons or lead to off-target reactivity in subsequent steps.

Analytical Chemistry Quality Control Synthetic Chemistry

Gram-Scale Synthetic Accessibility

Recent advancements have established robust synthetic methodologies for fluorinated oxetane building blocks, including amines like (3-Fluoro-oxetan-3-ylmethyl)methylamine, enabling their production on a gram scale [1]. This scalability is a key differentiator from other specialized fluorinated motifs that remain confined to milligram quantities and thus impractical for extensive SAR exploration.

Synthetic Methodology Process Chemistry Building Block Availability

Cost Efficiency in Pharmacophore Exploration

The procurement cost of (3-Fluoro-oxetan-3-ylmethyl)methylamine from major commercial vendors provides a quantifiable economic advantage for early-stage drug discovery . While pricing varies by quantity and vendor, its cost-per-gram is substantially lower than more complex fluorinated oxetane derivatives (e.g., difluorooxetanes or those with chiral centers), enabling broader and more aggressive SAR investigations within fixed project budgets.

Procurement Medicinal Chemistry Lead Optimization

Validated Application Scenarios for (3-Fluoro-oxetan-3-ylmethyl)methylamine in Pharmaceutical R&D


Modulation of Pharmacokinetic Properties Through Fine-Tuned Basicity

This compound is an ideal candidate for projects aiming to lower the basicity of an amine-containing pharmacophore without resorting to complete removal of the amine. As demonstrated by the class-level evidence of a pKa reduction of up to 3 units [1], (3-Fluoro-oxetan-3-ylmethyl)methylamine can be incorporated into a lead structure to systematically reduce the fraction of the protonated, positively charged species at physiological pH. This is a proven strategy to mitigate hERG channel binding (cardiotoxicity risk) and improve passive membrane permeability, both of which are common challenges in CNS and oncology drug discovery programs.

Scaffold-Hopping and Bioisosteric Replacement of Gem-Dimethyl Motifs

Medicinal chemists frequently employ the 'magic methyl' effect to enhance potency, but this can be accompanied by undesirable increases in lipophilicity (logP). (3-Fluoro-oxetan-3-ylmethyl)methylamine offers a more sophisticated alternative. The oxetane core itself is an established bioisostere for a gem-dimethyl group, often improving solubility and metabolic stability [1]. The additional fluorine atom introduces a strong inductive effect, allowing for fine-tuning of the local electronic environment. This compound is therefore optimally applied in advanced lead optimization campaigns where the goal is to decouple potency gains from liabilities associated with increased LogD, such as poor solubility and rapid hepatic clearance.

High-Throughput Parallel Synthesis and Early-Stage SAR Exploration

Given its demonstrated gram-scale synthetic accessibility [1] and commercially favorable cost-per-gram , this amine building block is exceptionally well-suited for use in automated parallel synthesis platforms. Research teams can reliably procure sufficient quantities to generate diverse libraries of amides, sulfonamides, or ureas via standard coupling protocols. The combination of high purity and scalable availability minimizes project risk, ensuring that initial SAR trends can be quickly validated and that the supply chain is robust enough to support the subsequent progression of a hit into a full lead optimization program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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